Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester
Brand Name: Vulcanchem
CAS No.: 87188-51-0
VCID: VC3760453
InChI: InChI=1S/C13H16O3/c1-5-10-6-8-11(9-7-10)15-12(14)16-13(2,3)4/h5-9H,1H2,2-4H3
SMILES: CC(C)(C)OC(=O)OC1=CC=C(C=C1)C=C
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester

CAS No.: 87188-51-0

Cat. No.: VC3760453

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester - 87188-51-0

Specification

CAS No. 87188-51-0
Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name tert-butyl (4-ethenylphenyl) carbonate
Standard InChI InChI=1S/C13H16O3/c1-5-10-6-8-11(9-7-10)15-12(14)16-13(2,3)4/h5-9H,1H2,2-4H3
Standard InChI Key GJWMYLFHBXEWNZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)OC1=CC=C(C=C1)C=C
Canonical SMILES CC(C)(C)OC(=O)OC1=CC=C(C=C1)C=C

Introduction

Chemical Identity and Structure

Molecular Composition and Structural Features

Carbonic acid, A comprehensive analysis of carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester reveals a unique chemical structure with a molecular formula of C13H16O3 . The compound features a central carbonate group connecting a tert-butyl moiety and a 4-ethenylphenyl group. The molecular framework contains a total of 32 bonds, including 16 non-hydrogen bonds, 8 multiple bonds, and 5 rotatable bonds . The structure includes 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 carbonate derivative functional group .

Key structural components include:

  • A para-substituted phenyl ring with a vinyl (ethenyl) group at the 4-position

  • A carbonate linkage (-O-C(=O)-O-) connecting the phenyl ring to the tert-butyl group

  • A tert-butyl group featuring three methyl substituents on a quaternary carbon

Representation and Identification Systems

The compound can be represented through various chemical notation systems that precisely define its structure:

Notation SystemIdentifier
SMILESCC(C)(C)OC(=O)Oc1ccc(C=C)cc1
InChIInChI=1S/C13H16O3/c1-5-10-6-8-11(9-7-10)15-12(14)16-13(2,3)4/h5-9H,1H2,2-4H3
InChIKeyGJWMYLFHBXEWNZ-UHFFFAOYSA-N

These notation systems provide standardized representations of the compound's structure, facilitating its identification across different chemical databases and research contexts.

Physical and Chemical Properties

Basic Physical Properties

The fundamental physical and chemical properties of carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester are summarized in the following table:

PropertyValue
Molecular FormulaC13H16O3
Molecular Weight220.26434 g/mol (220.26 g/mol)
Total Bond Count32
Non-H Bond Count16
Multiple Bond Count8
Rotatable Bond Count5
Double Bond Count2
Aromatic Bond Count6
Ring Count1 (six-membered)
Functional Groups1 carbonate derivative

Identification and Registry Information

The compound is registered and identified in various chemical databases through the following identifiers:

Identifier TypeValue
IUPAC Nametert-butyl (4-ethenylphenyl) carbonate
CAS Registry Number87188-51-0
Related CAS Number87261-04-9
PubChem CID93485
Registry NumbersMFCD00145182, AR-1I1813

Nomenclature and Alternative Names

Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester is known by several synonyms in scientific literature and commercial contexts. These alternative names reflect different naming conventions and application-specific terminology:

  • 1,1-Dimethylethyloxycarbonic acid 4-ethenylphenyl ester

  • 4-tertiary-butoxycarbonyloxystyrene

  • 4-tertiarybutoxycarbonyloxystyrene

  • 4-(t-butyloxycarbonyloxy)styrene

  • 4-tert-butyloxycarbonyloxystyrene

  • 4-(t-butoxycarbonyloxy)styrene

  • 4-t-butoxycarbonyloxystyrene

  • p-t-butoxycarbonyloxystyrene

  • 1,1-Dimethylethyl 4-ethenylphenyl carbonate

  • p-tert-Butoxycarbonyloxystyrene monomer

  • tert-Butyl 4-vinylphenyl carbonate

  • p-tert-butoxycarbonyloxystyrene

  • TBSM

  • 4-BOC-styrene

Synthesis Methods

Standard Synthesis Approach

The synthesis of carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester typically follows a well-established chemical pathway involving the reaction of 4-acetoxystyrene with di-tert-butyl dicarbonate in the presence of a base catalyst. The standard synthetic procedure includes several key steps:

  • Reaction components: 4-acetoxystyrene reacts with di-tert-butyl dicarbonate

  • Catalyst: Potassium carbonate serves as the base catalyst

  • Solvent: Methylene chloride provides the reaction medium

  • Conditions: The reaction proceeds under nitrogen atmosphere

  • Temperature and duration: Room temperature conditions are maintained for approximately 22 hours

  • Monitoring: Thin layer chromatography is used to track reaction progress

This synthetic approach enables the controlled formation of the carbonate linkage between the tert-butyl group and the 4-ethenylphenyl moiety, yielding the desired product with good purity.

Chemical Reactivity

Reaction Patterns

The chemical behavior of carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester is characterized by several reaction patterns that reflect its functional group composition:

Oxidation Reactions

The compound can undergo oxidation reactions, particularly targeting the ethenyl (vinyl) group. Oxidizing agents such as potassium permanganate can transform the vinyl functionality to yield carbonyl-containing derivatives.

Reduction Pathways

Reduction reactions involving reagents like lithium aluminum hydride can convert the ester and vinyl functionalities to alcohol derivatives, altering the compound's chemical properties and reactivity profile.

Substitution Reactions

The carbonate group is susceptible to nucleophilic substitution reactions with nucleophiles such as amines or alcohols. These substitution processes typically require catalytic assistance and can lead to structural modifications of significant synthetic utility.

Applications and Research Significance

Industrial and Research Applications

Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester finds applications in various research and industrial contexts, though specific applications information is somewhat limited in the available literature:

Polymer Chemistry

The presence of the reactive vinyl group makes this compound potentially valuable in polymer chemistry applications, where it might serve as a monomer or functional additive in polymerization processes.

Chemical Synthesis

In organic synthesis, the compound may function as a building block or intermediate in the creation of more complex molecular structures, particularly where protected phenolic functionalities are required.

Anti-inflammatory and Antioxidant Effects

Some carbonic acid derivatives exhibit anti-inflammatory and antioxidant properties that could make them valuable in biological and pharmaceutical research contexts.

Enzyme Interaction Studies

The compound may serve as a model substrate for studying enzyme-catalyzed reactions involving ester hydrolysis, potentially contributing to fundamental understanding of biochemical processes.

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